molecular formula C14H11FO B12860351 1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone

1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B12860351
M. Wt: 214.23 g/mol
InChI Key: GYBSWPJROVTSQZ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Biphenyl (B1667301) Scaffolds in Synthetic Methodologies

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a fundamental backbone in a vast array of organic compounds, from natural products to pharmaceuticals and liquid crystals. rsc.orgresearchgate.net The introduction of fluorine atoms onto this scaffold imparts unique and often highly desirable properties. Due to the high electronegativity and small size of the fluorine atom, its incorporation can significantly alter a molecule's electronic distribution, reactivity, lipophilicity, and metabolic stability. acs.orgnih.govnih.gov These modifications are critically important in medicinal chemistry for enhancing drug-receptor interactions and optimizing pharmacokinetic profiles. acs.orgnih.gov

Fluorinated biphenyls are recognized for their rigidity, chemical stability, and electron-poor nature, making them valuable in several fields beyond medicine. rsc.org They are employed as building blocks for organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), organic semiconductors, and advanced polymers. rsc.orgnih.gov The synthesis of these scaffolds is most commonly achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most extensively utilized methods for its high efficiency and functional group tolerance. acs.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. acs.orgresearchgate.net Other methods, such as the Ullmann reaction and transition metal-catalyzed C-H bond activation, have also been developed to provide access to these valuable structures. nih.govnih.gov The unique features conferred by fluorine make fluorinated biphenyls essential building blocks in the development of high-performance materials and complex bioactive molecules. nih.gov

Role of Ethanone (B97240) Moieties in Biphenyl Derivatives Chemistry

The ethanone group, also known as an acetyl group (-COCH₃), is a ketone functionality that serves as a versatile synthetic handle and a modulator of a molecule's electronic properties. When attached to a biphenyl scaffold, the ethanone group acts as a deactivating, electron-withdrawing group, influencing the regioselectivity of further electrophilic substitution reactions on the aromatic ring. rsc.org

From a synthetic standpoint, the carbonyl carbon of the ethanone group is electrophilic and susceptible to nucleophilic attack, while the adjacent methyl protons are weakly acidic. This reactivity allows the ethanone moiety to be a gateway for a wide range of chemical transformations. It can be converted into other functional groups, used to build larger molecular architectures, or participate in condensation reactions. The Friedel-Crafts acylation is a classic method for introducing an ethanone group onto an aromatic ring, typically using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. rsc.org The mechanism involves the formation of a highly reactive acylium ion that then attacks the biphenyl ring. rsc.org The presence of the ethanone group is not just a synthetic tool; it can also be a key component for biological activity, participating in binding interactions with molecular targets such as enzymes or receptors. nih.gov

Scope of Academic Research on 1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone

Specific academic research focusing exclusively on this compound is limited in publicly available literature. However, its structural significance can be inferred from studies on closely related isomers and the foundational principles of biphenyl chemistry. The substitution pattern of this compound—with an ethanone group at the 2-position and a fluorine atom at the 2'-position—is particularly noteworthy.

A key area of interest for this molecule is the phenomenon of atropisomerism. Biphenyls with bulky substituents at the ortho positions (the positions adjacent to the bond connecting the two rings) can experience restricted rotation around the C-C single bond. youtube.com This hindrance can lead to the existence of stable, non-superimposable mirror-image conformers known as atropisomers, rendering the molecule chiral. youtube.com The presence of an ethanone group and a fluorine atom in the ortho positions of this compound suggests that it may exhibit this form of stereoisomerism, a feature of considerable interest in medicinal chemistry and materials science.

While direct studies are scarce, related isomers have been identified in other contexts. For example, 1-(2-Fluoro-1,1′-biphenyl-4-yl)ethanone is documented as an impurity of Flurbiprofen, an anti-inflammatory drug. scbt.com Flurbiprofen itself is 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoic acid, highlighting the utility of the 2-fluorobiphenyl (B19388) scaffold in pharmaceuticals. mdpi.com This suggests that this compound could serve as a valuable synthetic intermediate or a building block for creating more complex, sterically hindered biphenyl derivatives for various applications.

Physicochemical and Structural Data

Below are key identifiers and computed properties for this compound and a related, well-documented isomer. Direct experimental data for the title compound is not widely reported.

PropertyThis compound1-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethanone (Isomer for comparison)
Molecular FormulaC₁₄H₁₁FOC₁₄H₁₁FO nih.gov
Molecular Weight214.24 g/mol214.24 g/mol
CAS NumberNot clearly assigned720-74-1 nih.gov
Melting PointNot reported120–121°C
Boiling PointNot reported326–327°C

Ketone Synthesis Approaches

Once the biphenyl scaffold is constructed, or concurrently with its formation, the ketone group must be installed. This can be accomplished through several reliable methods.

1 Friedel-Crafts Acylation Strategies for Aryl Ketones

The Friedel-Crafts acylation is a classic and direct method for synthesizing aryl ketones. byjus.comyoutube.com The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or an acid anhydride. byjus.comucalgary.ca A strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃), is required to generate the highly electrophilic acylium ion. ucalgary.camasterorganicchemistry.com

The mechanism proceeds in several steps:

The Lewis acid catalyst coordinates to the acyl halide, facilitating the formation of a resonance-stabilized acylium ion. byjus.comucalgary.ca

The aromatic ring acts as a nucleophile, attacking the acylium ion and forming a resonance-stabilized carbocation intermediate (a sigma complex), which temporarily disrupts aromaticity. byjus.com

A base (often the halide complex of the Lewis acid) removes a proton from the ring, restoring aromaticity and regenerating the catalyst. byjus.com

A significant advantage of Friedel-Crafts acylation over the related alkylation is that the acylium ion is stabilized and does not undergo rearrangement. byjus.com However, the reaction is generally limited to aromatic rings that are not strongly deactivated, as deactivated systems are not nucleophilic enough to react. ucalgary.ca

Table 2: General Scheme for Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystProductReference
Benzene (B151609)Acetyl ChlorideAlCl₃Acetophenone byjus.com
BenzeneAcetic AnhydrideAlCl₃Acetophenone youtube.com
Aromatic Ring (Ar-H)Acyl Halide (RCOCl)AlCl₃ / FeCl₃Aryl Ketone (Ar-COR) ucalgary.camasterorganicchemistry.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)phenyl]ethanone

InChI

InChI=1S/C14H11FO/c1-10(16)11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-9H,1H3

InChI Key

GYBSWPJROVTSQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=C2F

Origin of Product

United States

Q & A

Q. What are the optimal synthetic routes for 1-(2'-fluoro[1,1'-biphenyl]-2-yl)ethanone, and how do reaction conditions influence yield?

The compound is synthesized via Friedel-Crafts acylation , analogous to methods used for structurally similar biphenyl derivatives. For example:

  • Reacting fluorinated biphenyl precursors with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .
  • Optimization for scale-up may involve continuous flow reactors to enhance efficiency and reduce side reactions . Key factors affecting yield include:
  • Catalyst activity (e.g., AlCl₃ vs. FeCl₃).
  • Temperature control to prevent hydrolysis or over-acylation.
  • Purification via recrystallization (e.g., using Et₂O or EtOH) to isolate high-purity products .

Q. How is the structural integrity of this compound validated?

Characterization involves:

  • NMR spectroscopy : Distinct signals for the fluoro-biphenyl moiety (e.g., δ 7.25–7.57 ppm for aromatic protons) and ethanone group (δ 2.08 ppm for CH₃) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 228 for [M+H]⁺) confirm molecular weight .
  • X-ray crystallography (if crystallizable): Resolves substituent positions and bond angles, as seen in related fluorinated acetophenones .

Q. What common chemical transformations does this compound undergo?

  • Oxidation : The ethanone group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, though steric hindrance from the biphenyl system may slow reactivity .
  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, useful for derivatization .
  • Cross-coupling : Participates in Suzuki-Miyaura reactions with boronic acids for biaryl synthesis, leveraging palladium catalysts .

Advanced Research Questions

Q. How can conflicting spectroscopic data for derivatives of this compound be resolved?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from:

  • Rotameric effects : Due to restricted rotation around the biphenyl axis, observed in ortho-substituted analogs .
  • Solvent artifacts : For example, CCl₄ vs. CDCl₃ can alter chemical shifts . Resolution strategies:
  • Variable-temperature NMR to identify dynamic processes.
  • Computational modeling (DFT) to predict spectral profiles .

Q. What role does this compound play in palladium-catalyzed reactions, and how is selectivity achieved?

As a substrate in cross-coupling reactions :

  • The fluoro group directs ortho-metallation, enabling regioselective bond formation in catalytic cycles .
  • Ligand design (e.g., phosphine ligands) controls selectivity in Suzuki-Miyaura couplings, minimizing homo-coupling byproducts . Example: Coupling with aryl halides yields tetra-ortho-substituted biaryls, critical in drug discovery .

Q. What methodologies are employed to study its potential biological activity?

  • Derivatization : Synthesize oxime or hydrazone derivatives (e.g., O-(2,4-dinitrophenyl) oxime) to enhance bioavailability .
  • Enzyme assays : Test inhibition of kinases or cytochrome P450 isoforms, comparing fluorinated vs. non-fluorinated analogs .
  • Computational docking : Predict binding affinity to targets like COX-2 or EGFR using molecular dynamics simulations .

Q. How does the fluorine substituent influence photophysical properties in material science applications?

  • Electron-withdrawing effect : Stabilizes excited states, enhancing fluorescence quantum yield in OLED precursors .
  • Thermal stability : Fluorine reduces decomposition rates in polymer matrices, as shown in TGA studies of related compounds .

Data Contradictions and Mitigation

  • Synthetic yields : Variations in Friedel-Crafts acylation yields (e.g., 68–86% in vs. 79% in ) may stem from substituent electronic effects. Mitigate via catalyst screening (e.g., switching AlCl₃ to FeCl₃) .
  • Biological activity : While some biphenyl derivatives show anti-cancer activity (), fluorinated analogs may exhibit reduced potency due to metabolic stability. Validate via comparative IC₅₀ assays .

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